In-Depth Structural Analysis and Characterization of 4'-tert-Butylbutyrophenone
In-Depth Structural Analysis and Characterization of 4'-tert-Butylbutyrophenone
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
As a Senior Application Scientist, I approach the structural characterization of 4'-tert-butylbutyrophenone (CAS 59477-80-4) not merely as an exercise in data collection, but as a self-validating matrix of chemical logic. Every spectral peak and synthetic choice is governed by fundamental electronic and steric causalities. This whitepaper provides a comprehensive technical guide to the synthesis, structural validation, and spectroscopic signatures of this critical building block.
Executive Summary
4'-tert-Butylbutyrophenone, systematically named 1-(4-tert-butylphenyl)butan-1-one, is a sterically hindered aromatic ketone utilized extensively as an intermediate in organic synthesis, materials science, and pharmaceutical development[1]. The molecule features a unique push-pull electronic system: the bulky tert-butyl group acts as an electron-donating anchor, while the butyryl chain introduces a flexible, electron-withdrawing carbonyl center[2]. Understanding the physicochemical properties and spectral behavior of this compound is essential for designing downstream active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Properties
Before initiating any synthetic or analytical workflow, establishing the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior.
| Property | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)butan-1-one |
| CAS Registry Number | 59477-80-4[1] |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol [1] |
| Structural Features | p-substituted benzene, tert-butyl group, aliphatic ketone |
Synthesis Workflow & Mechanistic Causality
The synthesis of 4'-tert-butylbutyrophenone is classically achieved via the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride[3].
Mechanistic Rationale: The experimental design relies heavily on the steric and electronic properties of the tert-butyl group. Through hyperconjugation and inductive effects, the tert-butyl group activates the aromatic ring toward electrophilic attack. Crucially, its immense steric bulk effectively shields the ortho positions. This forces the highly reactive acylium ion to attack almost exclusively at the para position, ensuring exceptional regioselectivity and eliminating the need for complex downstream separations of isomeric impurities.
Protocol: Regioselective Friedel-Crafts Acylation
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Lewis Acid Activation: Suspend anhydrous aluminum chloride (AlCl3, 1.1 eq) in dry dichloromethane (DCM) and cool to 0-5 °C under an inert atmosphere (N2/Ar). Causality: Low temperatures prevent the premature degradation of the catalyst and suppress unwanted alkyl migration.
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Acylium Ion Generation: Add butyryl chloride (1.0 eq) dropwise. The Lewis acid complexes with the chlorine atom, generating the highly electrophilic acylium ion intermediate.
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Electrophilic Attack: Slowly introduce tert-butylbenzene (1.0 eq) to the mixture, strictly maintaining the temperature below 10 °C to control the exothermic reaction rate[3].
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Quench & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl to hydrolyze the aluminum complex. Extract the aqueous layer with DCM, wash the organic phase with saturated NaHCO3 (to neutralize residual HCl) and brine, dry over anhydrous MgSO4, and concentrate under vacuum.
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Purification: Purify the crude product via high-vacuum distillation to obtain 4'-tert-butylbutyrophenone as a clear liquid[4].
Figure 1: Friedel-Crafts acylation workflow for 4'-tert-butylbutyrophenone synthesis.
Comprehensive Structural Characterization
To validate the structural integrity of the synthesized compound, we employ a multi-modal spectroscopic approach. This creates a self-validating system where NMR provides connectivity, IR confirms functional groups, and MS verifies the molecular mass and fragmentation stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule.
1H NMR (CDCl3, 400 MHz) Causality:
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Aromatic Region: The para-substitution creates a classic AA'BB' spin system. The protons ortho to the carbonyl are heavily deshielded by the magnetic anisotropy of the C=O double bond, appearing as a distinct doublet at ~7.90 ppm. The protons ortho to the electron-donating tert-butyl group are less deshielded, appearing at ~7.48 ppm[4].
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Aliphatic Chain: The alpha-methylene protons (-CH2-C=O) are deshielded by the adjacent carbonyl, appearing as a triplet at ~2.95 ppm. The beta-methylene appears as a sextet at ~1.75 ppm, and the terminal gamma-methyl is a triplet at ~1.00 ppm[4].
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tert-Butyl Group: The nine chemically equivalent protons of the tert-butyl group appear as a massive, sharp singlet at ~1.33 ppm, serving as an excellent internal reference point for integration.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 7.90 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |
| 1H | 7.48 | Doublet (d) | 2H | Aromatic H (ortho to t-Bu) |
| 1H | 2.95 | Triplet (t) | 2H | -C(=O)CH2- (alpha) |
| 1H | 1.75 | Sextet (h) | 2H | -CH2CH3 (beta) |
| 1H | 1.33 | Singlet (s) | 9H | -C(CH3)3 |
| 1H | 1.00 | Triplet (t) | 3H | -CH2CH3 (gamma) |
Protocol: NMR Sample Preparation Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube. Acquire spectra at 298 K using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the tert-butyl protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR validates the presence of specific functional groups through their vibrational modes[4].
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Carbonyl Stretch: A strong, sharp absorption band is observed at ~1685 cm⁻¹. Causality: The conjugation of the ketone with the aromatic pi-system lowers the stretching frequency compared to an isolated aliphatic ketone (~1715 cm⁻¹) due to the delocalization of electron density.
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C-H Stretches: sp³ C-H stretching from the alkyl groups appears strongly between 2870-2960 cm⁻¹.
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Aromatic Bending: A strong out-of-plane C-H bending vibration at ~840 cm⁻¹ acts as a diagnostic marker, confirming the para-disubstituted nature of the benzene ring.
Mass Spectrometry (MS)
Electron Ionization (EI) MS at 70 eV provides a characteristic fragmentation fingerprint that validates the aliphatic chain length and the stability of the aromatic core[5].
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Molecular Ion: The [M]⁺ radical cation appears at m/z 204.
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Alpha Cleavage (Base Peak): The most favored thermodynamic pathway is the homolytic cleavage of the C-C bond alpha to the carbonyl. This results in the loss of a propyl radical (•C3H7, 43 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 161. This fragment typically represents the base peak (100% relative abundance).
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Secondary Fragmentation: The m/z 161 ion can subsequently lose a methyl radical (•CH3) from the sterically crowded tert-butyl group to yield a substituted phenyl cation at m/z 146.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway.
Conclusion
The structural validation of 4'-tert-butylbutyrophenone requires a holistic, self-validating analytical approach. The Friedel-Crafts acylation relies on the steric bulk of the tert-butyl group to guarantee para-selectivity[3]. Subsequent characterization via NMR, FTIR, and MS provides an interlocking matrix of proof: the AA'BB' pattern in NMR confirms regiochemistry[4], the 1685 cm⁻¹ IR band confirms the conjugated carbonyl[4], and the m/z 161 base peak in MS confirms the connectivity of the acyl chain[5]. Together, these protocols ensure absolute confidence in the molecular architecture prior to downstream application.
References
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PrepChem. "Synthesis of 4'tert-Butylbutyrophenone". PrepChem.com. URL:[Link]
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PubChem. "4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694". National Center for Biotechnology Information. URL:[Link]
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PrepChem. "Synthesis of 4'tert-Butylbutyrophenone - IR and NMR Spectral Data". PrepChem.com. URL:[Link]
Sources
- 1. 59477-80-4|4'-tert-Butylbutyrophenone|BLD Pharm [bldpharm.com]
- 2. 76471-78-8|1,2-Bis(4-(tert-butyl)phenyl)ethane-1,2-dione|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
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- 5. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
